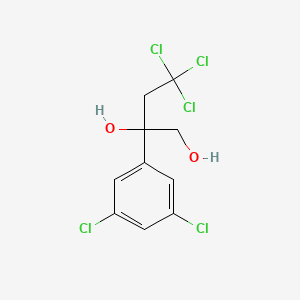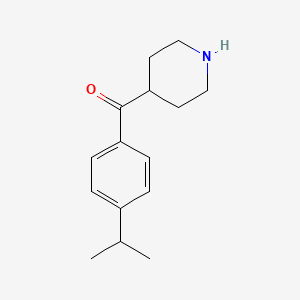![molecular formula C16H14N6 B8614949 [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B8614949.png)
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is a complex organic compound that features a unique structure combining an indazole, triazole, and phenylmethanamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting materials . The reaction conditions often require the use of hydrazine and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: Known for its anti-inflammatory and antimicrobial properties.
1,2,3-triazole: Widely used in medicinal chemistry for its stability and biological activity.
Phenylmethanamine: Commonly used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is unique due to its combination of indazole, triazole, and phenylmethanamine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H14N6 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C16H14N6/c17-9-11-5-7-12(8-6-11)22-10-15(19-21-22)16-13-3-1-2-4-14(13)18-20-16/h1-8,10H,9,17H2,(H,18,20) |
Clave InChI |
KRTFURDVKSGOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-bromophenyl)ethyl]-N-methylacetamide](/img/structure/B8614902.png)
![Ethyl 4-[(dibenzylcarbamoyl)amino]benzoate](/img/structure/B8614904.png)



![5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)
![8-Methoxy-2-phenyl-5H-pyrazolo[4,3-c]quinoline-3(2H)-one](/img/structure/B8614930.png)

![7-Amino-4-methyl-4h-benzo[1,4]thiazin-3-one](/img/structure/B8614943.png)

![N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide](/img/structure/B8614948.png)
